3,5-Diaminopyridine
Overview
Description
3,5-Diaminopyridine (DAP) is a chemical compound derived from pyridine with two amino groups at the 3 and 5 positions. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of amino groups in the pyridine ring significantly alters the chemical and physical properties of the compound compared to its parent structure.
Synthesis Analysis
The synthesis of 3,5-Diaminopyridine has been achieved through a multi-step process starting from 3,5-dimethylpyridine. The process involves oxidation of the methyl groups, followed by amination and Hofmann degradation. The total yields reported for DAP were 64% and 68% for its dimethoxycarbonylamino derivative . Another study reported a slightly higher yield of 70% for DAP using a similar three-step reaction process, highlighting the procedure's mild conditions, easy operation, high yield, and environmentally-friendly nature .
Molecular Structure Analysis
The molecular structure of DAP is characterized by the presence of two amino groups attached to the pyridine ring, which can influence the electronic distribution and reactivity of the molecule. The structure of related compounds, such as 3,4-diaminopyridinium hydrogentartarate dihydrate, has been elucidated using techniques like single crystal X-ray diffraction, which revealed a 3D network with molecules linked through cations, anions, and solvent molecules . The effects of protonation on the optical and magnetic properties of 3,4-diaminopyridine were also studied, providing insights into the behavior of similar diaminopyridines .
Chemical Reactions Analysis
Diaminopyridines can undergo various chemical reactions due to their reactive amino groups. For instance, 3,4-diaminopyridine has been used to synthesize unsymmetrical Schiff bases, with the reaction occurring at the amino group at the 3-position of the pyridine ring . The reactivity of diaminopyridines also extends to the formation of heteroaromatic compounds, as demonstrated by the synthesis of 3,6-diaminodipyrido[3,2-a:2',3'-c]phenazine, where the amino substituents' electron-donating effects were observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaminopyridines are influenced by their molecular structure. For example, the stability of 3,4-diaminopyridine under various stress conditions was investigated, revealing that the salt form of the compound was more stable under oxidative stress compared to the molecular species . The crystal structure of related compounds, such as 2,3-diaminopyridinium 3-aminobenzoate, showed stabilization through hydrogen bonding and π-π interactions, which could be indicative of the solid-state behavior of DAP .
Scientific Research Applications
Potassium Channel Blocker in Neurobiology
3,4-Diaminopyridine, closely related to 3,5-Diaminopyridine, has been identified as a potent blocker of potassium channels in squid axon membranes. This capability suggests its potential as a valuable tool for studying membrane ionic channels in neurobiological research (Kirsch & Narahashi, 1978).
Synthesis and Chemical Properties
A study on the synthesis of 3,5-Diaminopyridine from 3,5-dimethylpyridine has highlighted its efficient production under mild conditions, pointing to its utility in various chemical applications. This synthesis process is noted for its high yield and environmentally friendly nature (Xu Shichao, 2012).
Neurological Disorder Treatments
3,4-Diaminopyridine, a variant of 3,5-Diaminopyridine, has shown efficacy in treating Lambert-Eaton Myasthenic Syndrome (LEMS), by enhancing the release of acetylcholine at neuromuscular synapses and improving symptoms related to muscle weakness and fatigability (Wirtz et al., 2009).
Anticancer Agent Synthesis
Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, using 4-(substituted amino)-5,6-diaminopyridines, has been conducted. These compounds are of interest as potential anticancer agents, demonstrating the role of diaminopyridines in medicinal chemistry (Temple et al., 1987).
Myasthenia Gravis Treatment
3,4-Diaminopyridine has been investigated for its effects on neuromuscular transmission in a mouse model of myasthenia gravis. The study revealed that 3,4-Diaminopyridine significantly improved neuromuscular transmission, highlighting its potential as a symptomatic therapy for patients with this condition (Mori et al., 2012).
Diaminopyridine Salts in Pharmaceutical Development
Solid-state studies of 3,4-diaminopyridine dihydrogen phosphate, an active pharmaceutical ingredient for LEMS treatment, demonstrate its potential in drug development. The study explored its crystal structure and properties, providing insights critical for the industrial manufacture of this drug (Mahé et al., 2013).
Multiple Sclerosis Symptom Management
3,4-Diaminopyridine was studied for its potential to enhance brain motor activity in patients with multiple sclerosis. The findings suggest that it may modulate brain motor activity, possibly by enhancing excitatory synaptic transmission (Mainero et al., 2004).
Stability and Degradation Studies
Studies on the stability of 3,4-diaminopyridine under various conditions are essential for its pharmaceutical applications. These studies provide valuable information on the chemical stability and optimal storage conditions for this compound (Trissel et al., 2002).
Safety And Hazards
properties
IUPAC Name |
pyridine-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXFACYSGVHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195766 | |
Record name | Pyridine, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminopyridine | |
CAS RN |
4318-78-9 | |
Record name | 3,5-Pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3,5-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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